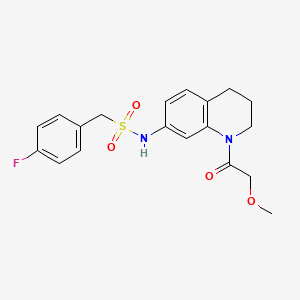

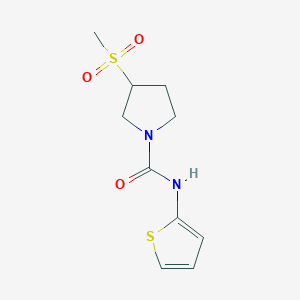

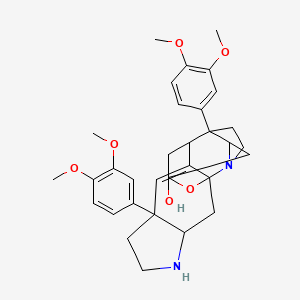

2-氯-N-(2-环己基-2-羟乙基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of multifunctional building blocks and reagents. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles . Similarly, the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a photoaffinity analog of an influenza fusion inhibitor, involves tritiation and coupling reactions . These methods could potentially be adapted for the synthesis of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was determined using X-ray diffraction, revealing a monoclinic space group and stabilization by N–H⋯O hydrogen bonds . This information is valuable for understanding the molecular geometry and potential intermolecular interactions of similar compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a novel bioreductive drug, involves the reduction of nitro groups and the formation of amines and hydroxylamines . This type of reactivity could be relevant to the compound of interest, particularly if it contains reducible functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their functional groups and molecular structure. For instance, the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied in aqueous solutions, showing concentration-dependent effects . These properties are important for understanding the behavior of the compound in different environments and could be indicative of the properties of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide.

科学研究应用

铜催化的 2-羟基苯甲酰胺合成

一种高效的铜催化方法,用于从 2-氯苯甲酰胺底物合成 2-羟基苯甲酰胺。该反应由碘化铜/1,10-菲咯啉和氢氧化钾在水中促进,可以产生成一系列具有各种官能团(包括氟和氯)的 2-羟基苯甲酰胺,产率显着。该方法与其他芳香族 2-氯芳基酰胺的相容性突出了其合成 2-羟基苯甲酰胺的多功能性和实用性,提供了一种使用低成本试剂在水中进行便捷且经济的方法 (Balkrishna & Kumar, 2012)。

电荷密度分析

已经对 2-氯-4-氟苯甲酸和 4-氟苯甲酰胺等化合物中的电荷密度分布进行了研究。通过高分辨率 X 射线衍射数据,观察到了短的 Cl···F 和 F···F 相互作用。该研究提供了对 2-氯-4-氟苯甲酸中分子间 Cl···F 相互作用的吸引性质和 4-氟苯甲酰胺中氟原子上的极化效应的见解,有助于理解晶体工程中的分子相互作用 (Hathwar & Row, 2011)。

氟酰胺定向 C-H 氟化的合成

引入了一种新颖的铁催化、氟酰胺定向的苄基、烯丙基和未活化的 C-H 键氟化方法。该方法涉及氟的选择性转移,以有效地产生相应的氟化物。该方法展示了广泛的底物范围和官能团耐受性,为 C-H 氟化提供了一种金属介导的替代方法,无需使用贵金属,表明在氟化有机化合物的合成中具有潜在应用 (Groendyke, AbuSalim, & Cook, 2016)。

属性

IUPAC Name |

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClFNO2/c16-13-8-11(17)6-7-12(13)15(20)18-9-14(19)10-4-2-1-3-5-10/h6-8,10,14,19H,1-5,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTJXCGMDNACAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2526985.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)